molecular formula C8H7BrFNO2 B2599849 Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate CAS No. 1267856-55-2

Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate

Cat. No.: B2599849
CAS No.: 1267856-55-2
M. Wt: 248.051
InChI Key: NNNSZOJUJGVRTL-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is a useful research compound. Its molecular formula is C8H7BrFNO2 and its molecular weight is 248.051. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-3-fluoropyridine.

    Formation of the Acetate Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms on the pyridine ring enhances its reactivity and allows it to form strong interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with biological targets, making it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with bromine and fluorine atoms, which enhances its reactivity and interaction with biological targets. The compound is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals, indicating its versatility in chemical applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms allows for strong interactions that can modulate enzyme activity and receptor signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit bacterial growth, particularly against strains like Escherichia coli .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar halogen substitutions have been linked to reduced inflammation markers in various models . The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

Antithrombotic Activity

Another area of interest is the antithrombotic activity of pyridine derivatives. Studies indicate that certain derivatives can significantly reduce clot formation by inhibiting platelet aggregation . This effect is crucial for developing therapeutic agents for cardiovascular diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameKey SubstituentsBiological Activity
Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetateChlorineModerate antimicrobial activity
Methyl 2-(5-bromo-3-iodopyridin-2-yl)acetateIodineEnhanced reactivity but varied bioactivity
Methyl 2-(5-bromo-3-methylpyridin-2-yl)acetateMethyl groupAltered steric properties affecting bioactivity

This table highlights how variations in substituents influence the biological activity of pyridine derivatives, emphasizing the importance of chemical structure in drug design.

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that a related compound could inhibit specific kinases involved in cell signaling pathways, showcasing potential applications in cancer therapy .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Properties

IUPAC Name

methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNSZOJUJGVRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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